molecular formula C14H11IN2O2 B5028860 N-(4-carbamoylphenyl)-4-iodobenzamide

N-(4-carbamoylphenyl)-4-iodobenzamide

Cat. No.: B5028860
M. Wt: 366.15 g/mol
InChI Key: BFMSVLFRYQIOCZ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-4-iodobenzamide is an organic compound that features both an amide and an iodine substituent on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-4-iodobenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-iodobenzoic acid with 4-aminobenzamide under appropriate conditions to form the desired product. The reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, solvent systems, and reaction conditions that are scalable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine substituent can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce azides or nitriles.

Scientific Research Applications

N-(4-carbamoylphenyl)-4-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine substituent can enhance the compound’s binding affinity and specificity towards its target, while the amide group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of iodine.

    N-(4-carbamoylphenyl)-4-chlorobenzamide: Contains a chlorine substituent instead of iodine.

    N-(4-carbamoylphenyl)-4-bromobenzamide: Features a bromine atom in place of iodine.

Uniqueness

N-(4-carbamoylphenyl)-4-iodobenzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine substituent can enhance the compound’s ability to participate in coupling reactions and improve its binding properties in biological systems.

Properties

IUPAC Name

4-[(4-iodobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c15-11-5-1-10(2-6-11)14(19)17-12-7-3-9(4-8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMSVLFRYQIOCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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